

The Role of [Nle¹¹]-Substance P in Pain Transmission Pathways: A Technical Guide

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Compound of Interest		
Compound Name:	[NIe11]-SUBSTANCE P	
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Introduction

Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1][2][3] It is a member of the tachykinin peptide family and exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][4] The interaction of Substance P with NK1R is a critical area of research for the development of novel analgesics.

[Nle¹¹]-Substance P is a synthetic analog of Substance P where the methionine residue at position 11 is replaced by norleucine. This substitution prevents oxidation of the methionine residue, thereby increasing the peptide's stability and making it a valuable tool for in vitro and in vivo studies. This technical guide provides an in-depth overview of the role of [Nle¹¹]-Substance P in pain transmission pathways, including its mechanism of action, relevant signaling cascades, and detailed experimental protocols for its investigation.

Mechanism of Action and Signaling Pathways

Substance P, and by extension [Nle¹¹]-Substance P, plays a crucial role in sensitizing and activating neurons involved in pain perception. Upon release from the central terminals of primary afferent sensory neurons in the dorsal horn of the spinal cord, it binds to and activates NK1 receptors on postsynaptic neurons.



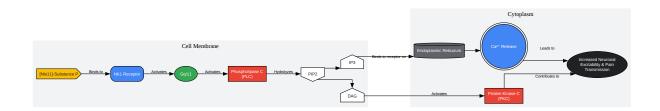
Activation of the NK1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the NK1R to the Gq/11 G protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

- IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²+) into the cytoplasm.
- DAG activates protein kinase C (PKC), which can phosphorylate various intracellular proteins, including ion channels and other receptors.

This signaling cascade ultimately leads to neuronal depolarization, increased excitability, and enhanced transmission of pain signals.

Furthermore, Substance P signaling can also involve the Gs G protein pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This can contribute to longer-term changes in neuronal function and gene expression related to pain sensitization.

Signaling Pathway Diagram



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Caption: [Nle¹¹]-Substance P signaling cascade via the NK1 receptor.

Quantitative Data

While [Nle¹¹]-Substance P is widely used as a stable analog of Substance P, specific and comprehensive quantitative data for its binding affinity (Ki) and functional activity (EC₅₀) at neurokinin receptors are not readily available in the public domain. However, data for Substance P and other analogs provide a valuable reference.

Ligand	Receptor	Assay Type	Paramete r	Value	Species	Referenc e
Substance P	NK1	Radioligan d Binding	Kd	0.17 nM	Rat	
Substance P	NK1	cAMP Production	EC50	~10 nM	Human	_
[Sar ⁹ ,Met(O ₂) ¹¹]-SP	NK1	Radioligan d Binding	Kd	1.4 ± 0.5 nM	Rat	_

Note: The lack of standardized reporting and variability in experimental conditions can lead to a range of reported values. Researchers should consider these factors when designing and interpreting experiments.

Experimental Protocols

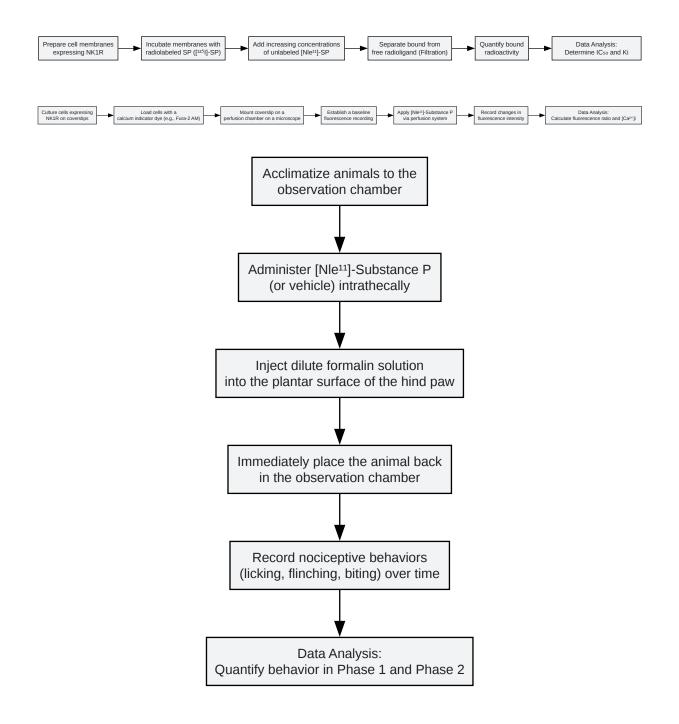
The following are detailed methodologies for key experiments used to investigate the role of [Nle¹¹]-Substance P in pain transmission. These are generalized protocols that can be adapted for specific research questions.

Radioligand Binding Assay

This protocol is for determining the binding affinity of [Nle¹¹]-Substance P to the NK1 receptor in a competitive binding assay format.

Experimental Workflow Diagram





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